Product packaging for 2-Bromo-5-(4-hexylphenyl)thiophene(Cat. No.:CAS No. 934368-79-3)

2-Bromo-5-(4-hexylphenyl)thiophene

Cat. No.: B2435771
CAS No.: 934368-79-3
M. Wt: 323.29
InChI Key: NTSRFGPNESRZQO-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-hexylphenyl)thiophene (CAS 934368-79-3) is a high-purity brominated thiophene derivative supplied as a light yellow to amber crystalline solid with a typical purity of >98.0% and a melting point of 63.0 to 67.0 °C . Its molecular formula is C 16 H 19 BrS and it has a molecular weight of 323.29 g/mol . This compound features a hexylphenyl chain, which can enhance solubility and processability in organic solvents, and a bromine atom on the thiophene ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . This chemical is a valuable building block in materials science research, particularly for constructing π-conjugated organic semiconductors . Its structure is designed for the synthesis of advanced molecular systems like thiophene-phenylene co-oligomers (TPCOs), which are fundamental to developing organic electronic devices . Researchers utilize this bromothiophene to create novel chromophores and electrochemiluminescence materials, study charge transport mechanisms, and develop materials for organic light-emitting transistors (OLETs) and distributed feedback (DFB) lasers . The bromine site allows for precise extension of the π-conjugated backbone, enabling fine-tuning of optical and electronic properties, including absorption/emission characteristics and charge carrier mobility . Applications: • A key precursor for organic semiconductors and optoelectronic materials. • Building block for π-conjugated chromophores in electrochemiluminescence (ECL) sensing . • Intermediate in the synthesis of compounds for organic laser and light-emitting transistor (OLET) research . • Substrate for spectroelectrochemical studies of coupling reactions and radical cation formation . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19BrS B2435771 2-Bromo-5-(4-hexylphenyl)thiophene CAS No. 934368-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(4-hexylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSRFGPNESRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Electrochemical Characterization of 2 Bromo 5 4 Hexylphenyl Thiophene Materials

Optical Spectroscopy for Electronic Transitions

Optical spectroscopy techniques are instrumental in probing the electronic transitions within 2-Bromo-5-(4-hexylphenyl)thiophene, revealing information about its light-absorbing and emitting capabilities.

UV-Visible Absorption Spectroscopy

While specific UV-Visible absorption data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from closely related 2,5-disubstituted thiophene (B33073) derivatives. Generally, compounds of this nature exhibit intense absorption in the UV or short-wavelength visible region. uni-halle.de For instance, a series of 2,5-bis(het)aryl substituted thiophenes shows absorption maxima (λ_abs) in dioxane ranging from 379 nm to shorter wavelengths, depending on the nature of the substituent. uni-halle.de The presence of the phenyl and bromo substituents on the thiophene core in this compound is expected to result in a π-conjugated system that absorbs in the UV region, likely with a maximum absorption peak influenced by the electronic interplay between the aromatic rings and the thiophene sulfur atom. The hexyl group, being an alkyl chain, primarily enhances solubility and is not expected to significantly participate in the electronic transitions that govern UV-Vis absorption.

A study on various 2,5-bis(het)aryl substituted thiophenes provides a useful reference for the expected absorption characteristics. The molar extinction coefficients (log ε) for these compounds are in the range of 4.47, indicating strong absorption. uni-halle.de

Table 1: Illustrative UV-Visible Absorption Data for Analogous 2,5-Disubstituted Thiophenes

Compound (Analogous)RR'λ_abs (nm) in Dioxane uni-halle.delog ε uni-halle.de
6a HNO₂3794.47

This table presents data for an analogous compound to illustrate the typical UV-Visible absorption properties of 2,5-disubstituted thiophenes.

Fluorescence and Emission Spectroscopy

For example, in a series of related compounds, the emission bands in dioxane were observed to range from 410 nm to 536 nm. uni-halle.de The Stokes shift, which is the difference between the absorption and emission maxima, for these compounds varied between 39 nm and 191 nm. uni-halle.de The presence of the bromine atom in this compound could potentially lead to a quenching of fluorescence to some extent due to the heavy atom effect, which promotes intersystem crossing to the triplet state. However, the extended conjugation with the phenyl ring might still allow for observable fluorescence.

Electrochemical Analysis of Redox Properties

Electrochemical methods provide critical information about the redox behavior of this compound, including the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Cyclic Voltammetry for HOMO/LUMO Energy Level Determination

Cyclic voltammetry is a powerful technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. While specific cyclic voltammetry data for this compound is not widely reported, the electrochemical behavior of analogous thiophene-based molecules can provide valuable insights. The alkyl chain in this compound is known to modify the HOMO-LUMO energy levels. ossila.com

For thiophene-triazole co-oligomers, HOMO values were determined from the onset of oxidation potentials, with the internal reference Fc/Fc⁺ set to -5.1 eV versus vacuum. researchgate.net The LUMO values were then calculated by considering the optical band gaps derived from the absorption onset. researchgate.net A similar approach would be applicable to this compound. The introduction of different substituents on the thiophene ring can significantly alter these energy levels. For instance, in a study of thiophene-based dendrimers, a HOMO energy level of -5.53 eV was obtained, which is below the air-oxidation threshold, indicating good stability. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Levels for Analogous Thiophene Derivatives

Compound (Analogous)HOMO (eV) researchgate.netLUMO (eV) researchgate.netBand Gap (eV) researchgate.net
Thiophene-triazole co-oligomer 11 -6.33-2.294.04
Thiophene-triazole co-oligomer 14 -5.99-2.883.11

This table showcases HOMO and LUMO energy levels for analogous thiophene-containing compounds to provide a reference for the expected values for this compound.

Investigation of Oxidation and Reduction Potentials

The oxidation and reduction potentials of this compound are key parameters that determine its suitability for use in electronic devices. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.

In a study of 2,5-bis(het)aryl substituted thiophenes, the first reduction of a nitro-substituted derivative was observed at a relatively low negative potential, leading to the formation of a stable radical anion. uni-halle.de The oxidation potential of thiophene-based oligomers can be influenced by the extent of conjugation and the nature of the substituents. For example, a 3-thienyl derivative showed a significantly higher oxidation potential (1.23 V) compared to its more extended analogue. researchgate.net The bromine atom in this compound, being an electron-withdrawing group, is expected to increase the oxidation potential compared to an unsubstituted analogue.

Structural Elucidation Techniques

The precise molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the chemical structure. In the ¹H NMR spectrum, one would expect to see characteristic signals for the protons on the thiophene ring, the phenyl ring, and the hexyl chain. The chemical shifts and coupling patterns of the thiophene protons would confirm the 2,5-substitution pattern. The signals for the hexyl group would appear in the aliphatic region of the spectrum. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon atoms of the thiophene and phenyl rings, as well as the hexyl chain. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₉BrS), the expected molecular weight is approximately 323.29 g/mol . myskinrecipes.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. rsc.org

While a specific crystal structure for this compound is not available, X-ray diffraction studies on related compounds, such as those containing pyrazoline-substituted polythiophenes, have been used to determine the crystal structures and confirm molecular geometries, including the orientation of different ring systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and integration values for this compound, are not available in the public domain. Scientific literature that utilizes this compound in further reactions does not consistently report the full characterization data of this specific precursor.

Mass Spectrometry (MS) and MALDI-TOF Analysis

Specific Mass Spectrometry (MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) analysis data, including observed molecular ion peaks (m/z) and fragmentation patterns for this compound, is not detailed in the available research.

Morphological and Structural Studies in Thin Films and Solid State Systems

Crystalline Structure and Packing Analysis

The arrangement of molecules in the solid state dictates the efficiency of charge transport. Techniques like X-ray diffraction provide invaluable information about the crystalline nature and molecular packing of this compound.

X-ray diffraction is a fundamental technique used to assess the degree of crystallinity and structural order within thin films. For thiophene-based materials, XRD patterns reveal how molecules orient themselves relative to the substrate. Typically, conjugated thiophene (B33073) oligomers like 2-Bromo-5-(4-hexylphenyl)thiophene can adopt either an "edge-on" or "face-on" orientation. In an edge-on orientation, the aromatic planes are perpendicular to the substrate, which is often favorable for charge transport in field-effect transistors.

The table below illustrates typical data obtained from XRD analysis of thiophene-based thin films, showing the relationship between molecular structure and crystalline order.

Material SystemPrimary XRD Peak (2θ)Corresponding d-spacing (nm)Inferred Orientation/Structure
Heptamer T7Bz-Dp2 (Highly Ordered)1.66°5.31Highly oriented film / Layered smectic system scispace.com
Heptamer T7Bz-Bz2 (Mesomorphic)3.68°2.4Mesomorphic material
Poly(3-methylthiophene) (HT-P3MeTh)~25.3°0.351Face-centered lattice

Note: Data is illustrative of the technique and based on related compounds.

The solid-state organization of this compound is governed by non-covalent intermolecular interactions, primarily π–π stacking. These interactions occur between the electron-rich aromatic rings (thiophene and phenyl) of adjacent molecules. The geometry and strength of these interactions are critical for establishing efficient pathways for charge hopping between molecules.

Theoretical and experimental studies on thiophene oligomers reveal that the formation of stable π-stacked aggregates is a delicate balance of forces. wfu.eduarxiv.org While singly charged cation radicals may not be stable in a vacuum due to Coulombic repulsion, they can form stable doubly charged π-dimers in polarizable solvents. wfu.eduarxiv.org This highlights the significant role of the surrounding environment in stabilizing the stacked structures. The optimal alignment for these interactions is often a cofacial arrangement, where the aromatic rings are parallel to each other.

The presence of both electron-donating (hexyl) and electron-withdrawing (bromo) groups can influence the electronic distribution within the π-system, potentially affecting the nature of the stacking. rsc.org In addition to π–π stacking, other interactions such as C–H···π interactions, where a hydrogen atom interacts with the π-cloud of an aromatic ring, can further stabilize the crystal lattice. rsc.org X-ray diffraction studies on related poly(3-alkylthiophene)s confirm a face-to-face stacked structure with an end-to-end packing mode, which facilitates charge transport along the polymer backbone and between stacked chains. acs.org

Key Intermolecular Interactions:

π–π Stacking: Attraction between the aromatic thiophene and phenyl rings of neighboring molecules.

Van der Waals Forces: General attractive forces between the alkyl chains and other parts of the molecules.

C–H···π Interactions: Potential stabilizing interactions between hydrogen atoms and the aromatic systems. rsc.org

Surface and Bulk Morphology Characterization

The morphology of a thin film, from the nanoscale surface roughness to the bulk microstructure, has a profound impact on device performance. Techniques like scanning electron microscopy (SEM), atomic force microscopy (AFM), and transmission electron microscopy (TEM) are employed to visualize and understand this complex landscape.

SEM analysis of various thin films, such as perovskites, shows that processing conditions can significantly impact the surface morphology. acs.org For instance, untreated films might show large gaps between crystal grains, whereas treated films can exhibit a much denser and more uniform surface with intimate contact between grains. acs.org For a small molecule like this compound, SEM would be used to assess the film's continuity after deposition techniques like spin-coating or vacuum evaporation. It can reveal whether the molecules self-assemble into large, well-defined crystalline domains or form a more amorphous, smooth surface.

Morphological FeatureDescriptionImpact on Device Performance
Grain Size The size of individual crystalline domains within the film.Larger grains can reduce grain boundary density, improving charge transport.
Grain Boundaries The interfaces between adjacent crystalline grains.Can act as trapping sites for charge carriers, impeding transport. acs.org
Film Uniformity The consistency of the film's thickness and texture across the substrate.Non-uniformity can lead to inconsistent device performance and short circuits.
Surface Defects Features such as cracks, pinholes, or voids in the film.Can disrupt charge transport paths and allow for current leakage.

Atomic Force Microscopy (AFM) provides even higher resolution imaging of surface topography at the nanoscale. It is particularly powerful for characterizing organic semiconductor blend films, where it can distinguish between different materials based on variations in their mechanical or electrical properties. This is achieved through different imaging modes, such as height mode and phase mode.

In the context of bulk heterojunction (BHJ) solar cells, where this compound might be blended with an acceptor material, AFM is crucial for visualizing the resulting morphology.

AFM Height Images: These provide a three-dimensional map of the surface, revealing features like roughness (quantified by the root-mean-square, RMS, roughness value) and the size of aggregated domains. researchgate.net

AFM Phase Images: These map the phase lag between the oscillating AFM tip and its drive signal, which is sensitive to material properties like adhesion and stiffness. This allows for the clear visualization of phase separation between the donor (e.g., this compound) and acceptor components, showing the size and distribution of their respective domains. researchgate.netresearchgate.net

For example, AFM studies on polymer:small molecule blend films have shown that a smooth top surface with a low RMS roughness can be achieved. researchgate.net The phase images for these blends reveal the intricate, nanoscale interpenetrating network of donor and acceptor domains that is essential for efficient charge separation and transport.

While AFM and SEM probe the surface of a film, Transmission Electron Microscopy (TEM) is used to investigate the internal or bulk microstructure. This is particularly important for BHJ devices, where the three-dimensional intermixing of donor and acceptor materials throughout the film's thickness dictates performance. researchgate.net

TEM analysis of BHJ films, often involving a donor polymer and a small molecule acceptor, can reveal the formation of fibrillar structures and the degree of phase separation within the bulk. researchgate.net These images complement AFM data by confirming that the nanoscale morphology observed at the surface extends throughout the active layer. In hybrid systems combining small molecules with mesoporous metal oxides like TiO₂, TEM can be used to verify the successful infiltration of the organic material into the inorganic scaffold. aip.org The smaller size of molecules like this compound compared to polymers can lead to more efficient pore-filling, which is critical for creating a large interfacial area for charge separation in hybrid solar cells. aip.org

Thermal Stability Investigations

The stability of a material under thermal stress is a crucial parameter for its application in electronic devices, which often undergo various temperature cycles during fabrication and operation.

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature or time. It provides valuable information about the thermal stability and decomposition profile of a material.

For organic materials like this compound, TGA is employed to determine the temperature at which the compound begins to decompose. Although specific TGA data for this compound is not readily found, studies on related thiophene derivatives and polymers offer a basis for estimation. For instance, poly(3-hexylthiophene) (P3HT), a well-studied polymer composed of repeating hexylthiophene units, generally exhibits good thermal stability, with decomposition temperatures typically starting above 300°C. It is expected that the monomer, this compound, would also possess high thermal stability, likely decomposing at a temperature suitable for processing in organic electronic applications. The presence of the aromatic phenyl ring and the relatively stable thiophene core contribute to this thermal robustness. The hexyl chain, being an aliphatic substituent, might be the initial point of thermal degradation.

A hypothetical TGA curve for this compound would be expected to show a stable baseline up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. The onset of this weight loss is a key indicator of the material's thermal stability.

Hypothetical TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 300< 1%Stable region, minimal loss of volatile impurities.
300 - 450~ 95%Major decomposition of the organic structure.
> 450< 5%Residual char.

This table is illustrative and based on the expected behavior of similar thiophene-based organic materials.

Differential scanning calorimetry is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions. These transitions are associated with changes in enthalpy and are observed as peaks or steps in the DSC thermogram.

For this compound, DSC analysis would reveal its melting point and any other solid-state phase transitions. The melting point is a critical parameter for processing, as it defines the transition from the solid to the liquid state. Based on data from chemical suppliers, the melting point of this compound is in the range of 63.0 to 67.0 °C.

In a typical DSC experiment, the sample would be heated to observe the melting endotherm, then cooled to observe crystallization, and potentially reheated to study any changes in morphology. Studies on poly(3-hexylthiophene) have shown complex crystallization behavior, sometimes exhibiting multiple melting peaks which are attributed to different crystalline forms or reorganization during heating. usherbrooke.ca The presence of the hexylphenyl substituent in this compound can influence its packing in the solid state and thus its melting and crystallization behavior. The length of the alkyl chain in similar organic semiconductors has been shown to affect thermal properties and molecular organization. rsc.org

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting. Upon cooling, an exothermic peak would indicate crystallization. The temperatures and enthalpies of these transitions provide fundamental information about the material's purity and crystalline nature.

Expected DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)Description
Melting (Endotherm)63-67Not AvailableTransition from solid to liquid state.
Crystallization (Exotherm)< 63Not AvailableTransition from liquid to ordered solid state upon cooling.

The temperature range for melting is based on available supplier data. Enthalpy values would require experimental measurement.

The study of such phase transitions is crucial as the crystalline structure of the thin film significantly impacts charge transport properties in organic field-effect transistors and the efficiency of organic photovoltaic devices. illinois.edunist.govresearchgate.netfao.org

Charge Transport Dynamics and Electronic Properties in 2 Bromo 5 4 Hexylphenyl Thiophene Based Materials

Carrier Mobility Determination

The efficiency of an organic electronic device is fundamentally linked to the mobility of charge carriers (holes and electrons) through the active material. Understanding and quantifying carrier mobility is therefore paramount.

Space-Charge-Limited Current (SCLC) Method for Hole and Electron Mobilities

The Space-Charge-Limited Current (SCLC) method is a widely used technique to determine the charge carrier mobility in organic semiconductors. fluxim.comacs.org This method involves fabricating a single-carrier device where the current is primarily limited by the buildup of space charge within the material. fluxim.com For hole mobility measurements, a hole-only device is constructed, typically sandwiching the organic semiconductor layer between two electrodes with appropriate work functions to facilitate hole injection and block electron injection. spiedigitallibrary.org

The current-voltage (J-V) characteristic of such a device in the SCLC regime is described by the Mott-Gurney law:

where:

J is the current density

is the relative permittivity of the material

is the permittivity of free space

is the charge carrier mobility

V is the applied voltage

L is the thickness of the active layer

By plotting J versus V², the mobility () can be extracted from the slope of the linear region. While specific SCLC data for materials solely composed of 2-Bromo-5-(4-hexylphenyl)thiophene is not documented, this method is standard for polymers and small molecules synthesized using this building block. For instance, hole mobilities in thiophene-based polymers can range from 10⁻⁵ cm²/Vs to over 1 cm²/Vs depending on the specific molecular structure and morphology. chinesechemsoc.orgrsc.orgcambridge.org

Table 1: Representative Carrier Mobility Data for Thiophene-Based Organic Semiconductors (Illustrative) This table illustrates the range of mobility values that can be expected for materials in this class, as determined by the SCLC method.

Material ClassHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)10⁻⁴ - 10⁻²10⁻⁶ - 10⁻⁵
Donor-Acceptor Copolymers10⁻³ - 110⁻⁴ - 10⁻¹
Small Molecule Thiophenes10⁻² - 1010⁻³ - 1

Factors Influencing Charge Transport

The charge transport in organic semiconductors is not solely an intrinsic property of the molecule but is heavily influenced by the solid-state packing and morphology of the material. acs.org

Molecular Packing: The arrangement of molecules in the solid state dictates the degree of orbital overlap between adjacent molecules. Efficient charge transport relies on close intermolecular packing, which facilitates the "hopping" of charges from one molecule to the next. The phenyl and hexyl groups in this compound play a crucial role in influencing this packing. The hexyl chain, in particular, can promote self-assembly and ordering, which is often beneficial for achieving high carrier mobility.

Charge Generation and Transfer Mechanisms

In optoelectronic devices like solar cells and photodetectors, the generation and transfer of charge upon light absorption are fundamental processes.

Photoinduced Charge Transfer Processes

When a donor-acceptor type material absorbs a photon, an exciton (B1674681) (a bound electron-hole pair) is created. nih.govacs.org For useful charge to be generated, this exciton must be dissociated. In materials incorporating the electron-rich 4-hexylphenyl-thiophene unit (the donor) and a suitable electron-accepting moiety, a photoinduced charge transfer process can occur. nih.govnih.gov The exciton diffuses to the interface between the donor and acceptor domains, where the electron is transferred from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). This process results in a charge-separated state, with a positive charge on the donor and a negative charge on the acceptor. The efficiency of this process is governed by the energy level alignment at the donor-acceptor interface and the morphology of the blend. acs.org

Intramolecular Charge Transfer (ICT) Effects

In some molecular designs, the donor (e.g., the 4-hexylphenyl-thiophene unit) and acceptor moieties are part of the same molecule. In such systems, absorption of light can lead to an intramolecular charge transfer (ICT) state, where an electron is transferred from the donor part to the acceptor part of the same molecule. iphy.ac.cnfonlo.org This is often characterized by a large Stokes shift in the fluorescence spectrum and a strong dependence of the emission wavelength on the polarity of the solvent. iphy.ac.cnrsc.org The presence of ICT is a key feature in the design of some organic light-emitting diodes (OLEDs) and sensors. The electron-donating nature of the alkyl-substituted phenyl-thiophene unit makes it a suitable component for creating molecules with strong ICT character when paired with an appropriate electron-withdrawing group. fonlo.orgacs.org

Band Gap Engineering and Energy Level Alignment

The band gap of a semiconductor determines the range of the electromagnetic spectrum it can absorb and is a critical parameter in the design of organic solar cells and other optoelectronic devices.

The electronic properties of conjugated polymers and small molecules can be finely tuned by chemical design. The use of this compound as a building block allows for such "band gap engineering." By copolymerizing this donor unit with various electron-accepting monomers, a wide range of materials with different band gaps and energy levels can be created. rsc.orgacs.org

The general principle is that by combining a strong donor with a strong acceptor, the resulting material will have a lower band gap than either of the constituent monomers. This is because the HOMO level is largely determined by the donor unit, while the LUMO level is determined by the acceptor unit. The introduction of the 4-hexylphenyl-thiophene moiety tends to raise the HOMO level, while the choice of the acceptor unit modulates the LUMO level. This allows for precise control over the absorption spectrum of the material, enabling the design of polymers that can harvest a larger portion of the solar spectrum, for example. rsc.orgresearchgate.netresearchgate.net

Optical Band Gap Determination

The optical band gap (Eg) is a crucial parameter for a semiconductor, as it determines the energy required to excite an electron from the valence band to the conduction band. This property is commonly investigated using UV-Vis spectroscopy. The onset of the absorption spectrum can be used to calculate the optical band gap of a material.

In the broader context of thiophene-based materials, the optical band gap is a key characteristic that is extensively studied. For instance, a donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) unit, was found to have an optical band gap of 2.52 eV, as determined from the onset wavelength of its absorption spectrum at 491 nm. beilstein-journals.org Theoretical calculations for the same molecule using time-dependent density functional theory (TD-DFT) yielded a comparable optical band gap value of 2.06 eV. beilstein-journals.org The ability to determine this property is essential for the design of organic electronic devices. nih.govbeilstein-archives.org

The following table summarizes the optical properties of a related thienothiophene-based compound.

Table 1: Optical Properties of a Thienothiophene-Based Compound (DMB-TT-TPA)

Property Value Method
Absorption Maximum (λmax) 411 nm UV-Vis Spectroscopy
Emission Maximum (λem) 520 nm Fluorescence Spectroscopy
Optical Band Gap (Eoptic) 2.52 eV From absorption onset (491 nm)

Tuning of HOMO-LUMO Energy Levels through Structural Modification

The HOMO and LUMO energy levels are pivotal in determining the charge injection and transport properties of an organic semiconductor. The ability to fine-tune these energy levels through structural modifications is a significant advantage of organic materials. nih.gov The ionization potential is related to the HOMO energy, while the LUMO energy corresponds to the electron affinity. mdpi.com A molecule with a large HOMO-LUMO gap is generally characterized by high kinetic stability and low chemical reactivity. mdpi.com

Strategic chemical modifications to the core structure of this compound and its derivatives can systematically alter their electronic properties. Introducing different functional groups or extending the π-conjugation can raise or lower the HOMO and LUMO levels, thereby tuning the band gap. For example, in the study of bithiopheneimide (BTI) derivatives, it was found that engineering the relative position of heteroatoms primarily influences the LUMO level and the bandgap, with only minor effects on the HOMO level. researchgate.net This demonstrates that targeted structural changes can be used to predictably modify the electronic characteristics of these materials.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting how structural changes will affect the HOMO-LUMO energy levels. mdpi.comresearchgate.net For a novel bithiopheneimide homopolymer, DFT calculations revealed HOMO and LUMO energy levels of -6.18 eV and -3.10 eV, respectively. researchgate.net This predictive capability allows for the rational design of new materials with optimized electronic properties for specific applications in organic electronics. chemimpex.com

The table below presents the calculated HOMO and LUMO energy levels for a novel bithiopheneimide homopolymer, illustrating the impact of its specific structure on its electronic properties.

Table 2: Calculated Energy Levels of a Bithiopheneimide Homopolymer

Energy Level Value (eV)
HOMO -6.18
LUMO -3.10

Advanced Applications in Organic Electronic and Optoelectronic Devices

Organic Photovoltaics (OPVs) and Solar Cells

Thiophene-based polymers, often synthesized from brominated precursors similar to 2-Bromo-5-(4-hexylphenyl)thiophene, are workhorse materials in the field of organic solar cells due to their favorable electronic properties, environmental stability, and processability. mdpi.com

Active Layer Composition and Device Architecture Optimization

The heart of an organic solar cell is the active layer, a bulk heterojunction (BHJ) blend of an electron donor (typically a conjugated polymer) and an electron acceptor (often a fullerene derivative or a non-fullerene acceptor). Polymers derived from thiophene (B33073) building blocks serve as excellent electron donors. The device architecture is typically an "inverted" structure, such as ITO/ZnO/Active Layer/MoO₃/Ag, where Indium Tin Oxide (ITO) is the transparent electrode, and subsequent layers are optimized for efficient charge extraction. nih.gov

The active layer is prepared by dissolving the donor polymer and the acceptor, for example, the non-fullerene acceptor Y6BO, in a suitable solvent. nih.gov The optimization of device performance relies heavily on fine-tuning the processing parameters. This includes adjusting the donor-to-acceptor weight ratio and controlling the thickness of the active layer, which is often applied via spin-coating or other solution-based techniques. nih.gov

Influence of Blend Morphology on Device Performance

The nanostructure, or morphology, of the donor-acceptor blend within the active layer is critical for high-performing solar cells. An ideal morphology consists of interpenetrating, phase-separated domains of the donor and acceptor materials on the nanoscale. This structure maximizes the interfacial area for exciton (B1674681) dissociation (the splitting of light-generated electron-hole pairs) while providing continuous pathways for the separated charges to travel to their respective electrodes.

For polymers synthesized from thiophene-based units, the addition of solvent additives or the application of post-deposition thermal annealing can significantly improve the blend morphology. These treatments can enhance the crystallinity of the polymer and promote a more favorable phase separation, leading to reduced charge recombination and more efficient charge transport. The use of different π-bridges, such as thiophene or thieno[3,2-b]thiophene (B52689), within the polymer backbone can also influence molecular packing and electron delocalization, thereby affecting the final device performance. nih.gov

Power Conversion Efficiency (PCE) and Photovoltaic Parameters

In one study, a series of three polymers with varying π-bridge linkers were blended with the non-fullerene acceptor Y6BO. The resulting devices exhibited distinct photovoltaic performances, highlighting the impact of subtle structural modifications. The fill factor, a measure of the squareness of the current-voltage curve, was observed to improve from 33.5% to 37.9% with the addition of hexyl groups on the thiophene linkage, which was attributed to better material solubility and morphology. nih.gov While specific PCE values for direct derivatives of this compound are not detailed in the provided context, similar poly(3-alkylthiophene) systems have achieved PCEs ranging from 1.5% to 3.6% depending on the alkyl side-chain and molecular weight. mdpi.com

Below is a table summarizing the performance of different medium bandgap polymers when blended with the Y6BO acceptor, illustrating the impact of the polymer's structural diversity.

Polymer DonorJsc (mA/cm²)Voc (V)FF (%)PCE (%)
IND-T-BDTF 19.30.8233.55.3
IND-HT-BDTF 20.10.8137.96.2
IND-OTT-BDTF 20.30.8137.16.1

This table is based on data for representative medium bandgap polymers and illustrates typical performance metrics in non-fullerene organic solar cells. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of next-generation flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used in its active channel. Materials synthesized from precursors like this compound are designed to facilitate efficient charge movement.

Fabrication of Solution-Processed and Vacuum-Evaporated Transistors

OFETs can be fabricated using various techniques. Solution-processing methods, such as spin-coating or printing, are advantageous for low-cost, large-area manufacturing and are well-suited for polymeric semiconductors. mdpi.com These devices are typically built in a bottom-gate, top-contact or bottom-gate, bottom-contact architecture. In this setup, a doped silicon wafer often serves as the gate electrode with a layer of silicon dioxide as the gate dielectric. The organic semiconductor is then deposited onto this substrate, followed by the source and drain electrodes.

Alternatively, vacuum evaporation is used for small-molecule organic semiconductors. This technique allows for the deposition of highly ordered crystalline thin films, which can lead to superior device performance, although it is generally a more complex and costly process. researchgate.net

Carrier Mobility and On/Off Ratio in OFET Devices

Two of the most important metrics for an OFET are the charge carrier mobility (µ) and the on/off current ratio. Carrier mobility measures how quickly charge carriers (holes in the case of p-type semiconductors) can move through the material under an applied electric field, directly impacting the transistor's switching speed. The on/off ratio is the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state, indicating how effectively the transistor can function as a switch.

For p-type semiconductors based on fused thiophene systems, high hole mobilities have been reported. For instance, certain dithienothiophene derivatives have exhibited hole mobilities as high as 0.15 cm²/Vs with on/off ratios around 10⁶. researchgate.net In other advanced phenanthrene-based semiconductors incorporating thiophene units, mobilities have reached up to 3.5 cm² V⁻¹ s⁻¹ with high on/off ratios of 10⁸. researchgate.net The performance is highly dependent on the molecular structure, which influences the thin-film morphology, molecular packing, and π-π interactions between adjacent molecules. researchgate.net

The table below presents representative data for OFETs based on p-type fused thiophene semiconductors, showcasing the performance that can be achieved with materials derived from thiophene building blocks.

Semiconductor TypeFabrication MethodHole Mobility (µh) (cm² V⁻¹ s⁻¹)On/Off Ratio
Dithienothiophene Derivative Solution-Processed0.15~10⁶
Phenanthrene-based Thiophene Solution-Processed3.510⁸

This table provides examples of OFET performance for different fused thiophene-based organic semiconductors. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Applications

Polymers synthesized from this compound, such as poly(5-(4-hexylphenyl)thiophene), are of interest for applications in OLEDs. In these devices, the polymer layer is responsible for emitting light upon the application of an electric field. The performance of an OLED is critically dependent on the electronic structure and morphology of the emissive polymer.

The introduction of the 4-hexylphenyl substituent onto the thiophene backbone can influence several key properties of the resulting polymer relevant to OLED performance. The bulky hexylphenyl group can enhance the solubility of the polymer, which is advantageous for solution-based processing techniques commonly used in the fabrication of large-area OLED displays. Furthermore, this substituent can impact the solid-state packing of the polymer chains, which in turn affects the photoluminescent quantum yield (PLQY) and the charge carrier mobility.

Research into polymers derived from 2-bromo-5-arylthiophenes has provided insights into their potential as emissive materials. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned through the selection of the aryl substituent. These energy levels are crucial for achieving efficient charge injection and recombination within the OLED device structure, ultimately determining the device's brightness and efficiency. While specific performance data for OLEDs based on polymers derived solely from this compound is not extensively reported in publicly available literature, the general characteristics of poly(5-arylthiophene)s suggest their potential for these applications.

Table 1: Representative Optoelectronic Properties of a Hypothetical Polymer Derived from this compound for OLED Applications

PropertyValueSignificance in OLEDs
Absorption Maximum (λmax)~400-450 nmDetermines the color of the emitted light.
Emission Maximum (λem)~500-550 nmCorresponds to the visible light output.
Photoluminescence Quantum Yield (PLQY)Moderate to HighA higher PLQY leads to a brighter and more efficient device.
HOMO Level~ -5.0 to -5.5 eVInfluences hole injection from the anode.
LUMO Level~ -2.5 to -3.0 eVAffects electron injection from the cathode.
SolubilityGood in common organic solventsFacilitates device fabrication via solution processing.

Note: The values in this table are hypothetical and based on general trends for similar poly(5-arylthiophene)s. Specific experimental data for polymers derived from this compound is required for accurate characterization.

Electrochromic Devices (ECDs)

Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is driven by the reversible redox reactions of an electrochromic material. Conjugated polymers, including those synthesized from this compound, are excellent candidates for ECDs due to their ability to undergo significant changes in their electronic structure and, consequently, their absorption spectra upon electrochemical doping and de-doping.

The polymerization of this compound would lead to poly(5-(4-hexylphenyl)thiophene), a material that can be switched between its neutral and oxidized states. In its neutral state, the polymer typically exhibits a specific color. Upon oxidation, the formation of polarons and bipolarons along the polymer backbone alters the electronic transitions, resulting in a color change. The hexylphenyl substituent can play a role in the stability of these charged states and the kinetics of the ion diffusion required for charge compensation during the redox process.

Key performance metrics for electrochromic materials include the contrast ratio (the difference in transmittance between the colored and bleached states), the switching speed (the time taken to change color), and the coloration efficiency (the change in optical density per unit of injected charge). The morphology and thickness of the polymer film are critical factors influencing these parameters. While detailed studies on the electrochromic properties of polymers derived specifically from this compound are limited, the broader class of polythiophenes has been extensively investigated for electrochromic applications.

Table 2: Projected Electrochromic Performance of a Polymer Derived from this compound

ParameterProjected PerformanceImportance in ECDs
Color in Neutral StateYellow-OrangeDefines the "off" state of the device.
Color in Oxidized StateBlue-Green to GreyDefines the "on" state of the device.
Switching Time (Coloring)SecondsDetermines the responsiveness of the device.
Switching Time (Bleaching)SecondsAffects how quickly the device returns to its initial state.
Contrast Ratio (ΔT%)Moderate to HighA larger value indicates a more pronounced color change.
Coloration Efficiency (η)HighA higher efficiency means less charge is needed for a given color change, leading to lower power consumption.
Cycling StabilityGoodEssential for the long-term durability of the device.

Note: The performance characteristics in this table are projections based on the known behavior of similar polythiophene-based electrochromic materials. Experimental validation for polymers derived from this compound is necessary.

Structure Property Relationships and Rational Material Design Principles

Influence of Bromine Substitution on Electronic Properties and Reactivity

The bromine atom on the thiophene (B33073) ring of 2-Bromo-5-(4-hexylphenyl)thiophene is not a passive component; it significantly influences the molecule's electronic landscape and chemical reactivity. Thiophene itself is an electron-rich aromatic heterocycle. nih.gov The introduction of a halogen, such as bromine, which is an electron-withdrawing group, modulates the electron density of the thiophene ring. This has a direct impact on the energy levels of the molecule, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-withdrawing substituents tend to lower both the HOMO and LUMO energy levels, which can be advantageous in tuning the material for specific electronic applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Perhaps more critically, the bromine atom serves as a highly versatile reactive site for further chemical modification through various cross-coupling reactions. The carbon-bromine bond on the thiophene ring is susceptible to reactions like Suzuki, Stille, and Kumada coupling. This reactivity allows for the strategic and controlled synthesis of more complex structures, such as oligomers and polymers. For instance, the palladium-catalyzed Suzuki cross-coupling reaction is a common method used to couple brominated thiophenes with arylboronic acids, enabling the extension of the conjugated system. researchgate.netnih.gov This synthetic handle is fundamental to building up larger, well-defined macromolecular architectures from the this compound monomer unit, a key step in creating high-performance organic semiconductor polymers. The difference in reactivity between carbon-bromine and carbon-chlorine bonds can also be exploited for selective, one-pot synthesis of unsymmetrically substituted thiophenes. mdpi.com

Impact of Hexylphenyl Group on Solubility, Hydrophobicity, and Molecular Packing

The 4-hexylphenyl substituent is primarily responsible for the material's solubility and processing characteristics. The long, flexible hexyl chain imparts significant solubility in common organic solvents, a critical requirement for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating, which are essential for manufacturing large-area and flexible electronic devices. Without such solubilizing groups, many conjugated polymers would be intractable, making their purification and film formation exceedingly difficult.

Effect of Alkyl Side-Chain Length on Optoelectronic Properties and Device Performance

The length of the alkyl side chain, in this case, a hexyl group, is a critical parameter that can be tuned to optimize the optoelectronic properties and device performance of thiophene-based polymers. While the primary role of the alkyl chain is to ensure solubility, its length also has more subtle but significant effects on the material's electronic and morphological characteristics.

Varying the alkyl chain length can influence the interchain distance and the degree of π-π stacking. Shorter alkyl chains may allow for closer packing of the polymer backbones, potentially leading to stronger electronic coupling and higher charge carrier mobility. However, if the chains are too short, the solubility can be compromised. Conversely, longer alkyl chains enhance solubility but can also increase the distance between polymer backbones, which may hinder charge transport. nih.govrsc.org This can also lead to a more "face-on" orientation of the polymer chains relative to the substrate, which is often desirable in OPVs. rsc.org

Research has shown that the length of the alkyl side chains can control the formation of different semi-crystalline phases, or polymorphs, in conjugated polymers. rsc.org These different packing polymorphs can have distinct optical absorptions and charge transport properties. For example, in some systems, shorter side chains favor a more ordered, red-shifted phase with higher mobility. rsc.org Therefore, the choice of a hexyl chain in this compound represents a balance between maintaining good solubility for processing and enabling favorable solid-state packing for efficient charge transport.

Modulating Conjugation Length and Planarity through Oligomerization and Polymerization

The true potential of this compound is realized when it is used as a monomer to build larger, conjugated structures like oligomers and polymers. The process of polymerization, typically achieved through cross-coupling reactions at the bromine site, extends the π-conjugated system along the polymer backbone. This extension of conjugation is the primary reason for the desirable electronic properties of these materials.

As the conjugation length increases, the energy difference between the HOMO and LUMO levels decreases. This results in a red-shift of the material's optical absorption spectrum, allowing it to absorb a larger portion of the solar spectrum, a crucial factor for photovoltaic applications. The extended conjugation also leads to delocalization of electrons along the polymer chain, which is essential for efficient intramolecular charge transport.

The planarity of the polymer backbone is another critical factor. A more planar conformation allows for more effective overlap of the p-orbitals along the chain, enhancing conjugation and facilitating intramolecular charge transport. However, steric hindrance between adjacent monomer units can lead to twisting of the backbone, which disrupts conjugation. The hexylphenyl group, while providing solubility, can also introduce some steric bulk. The interplay between the solubilizing side chains and the drive for a planar, conjugated backbone is a key aspect of the material's design. In some cases, intermolecular forces in the solid state can overcome intramolecular steric repulsion to enforce a more planar backbone structure. uky.edu

Isomerism Effects on Photovoltaic Performance and Charge Transport

When this compound is polymerized, the resulting polymer can exhibit different forms of isomerism, particularly regioregularity. Regioregularity refers to the specific orientation of the monomer units within the polymer chain. For example, in poly(3-alkylthiophenes), the side chains can be arranged in a "head-to-tail" or "head-to-head"/"tail-to-tail" fashion.

It has been extensively demonstrated that regioregularity has a profound impact on the material's properties and device performance. Highly regioregular polymers, typically with a high percentage of head-to-tail linkages, tend to have a more planar backbone conformation and can self-assemble into highly ordered, lamellar structures. This ordered packing facilitates efficient interchain charge transport, leading to significantly higher charge carrier mobilities. In contrast, regiorandom polymers have a more twisted backbone, which disrupts conjugation and hinders the formation of well-ordered domains, resulting in lower mobilities.

In the context of photovoltaic devices, the improved charge transport in regioregular polymers leads to higher short-circuit currents and fill factors, and consequently, higher power conversion efficiencies. Isomerism can also affect the molecular packing orientation (e.g., "edge-on" vs. "face-on"), which in turn influences charge extraction at the electrode interfaces. acs.org Studies on isomeric benzodithiophene-based polymers have shown that subtle changes in the isomeric structure can lead to significant differences in photovoltaic performance. acs.org

Role of Electron-Withdrawing/Donating Groups in Polymer Acceptors/Donors

In the design of organic solar cells, a common strategy is to blend a p-type (electron-donating) polymer with an n-type (electron-accepting) material to form a bulk heterojunction. Thiophene-based polymers, such as those derived from this compound, are typically electron-rich and act as the electron donor. osti.govornl.govescholarship.org

To create high-performance solar cells, the electronic properties of the donor and acceptor materials must be carefully matched. The electron-donating nature of the thiophene units can be further enhanced by attaching electron-donating side groups. researchgate.net Conversely, to create a polymer acceptor, strong electron-withdrawing groups would need to be incorporated into the polymer backbone.

Computational and Theoretical Investigations

Quantum-Chemical Calculations for Electronic Structure and Properties

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental properties of organic semiconductor materials. mdpi.comnih.gov For molecules like 2-Bromo-5-(4-hexylphenyl)thiophene, these calculations can predict key parameters that govern its performance in electronic devices.

The electronic properties of thiophene-based oligomers and polymers are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy levels of these orbitals and the resulting HOMO-LUMO gap are critical for charge injection and transport. For instance, in a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine the HOMO and LUMO energy levels and their gap, which are influenced by the nature of the substituent groups. nih.gov Similar calculations for this compound would reveal how the bromo and hexylphenyl substituents modulate its electronic properties. The hexylphenyl group, being an electron-donating group, is expected to raise the HOMO level, while the bromine atom, being electron-withdrawing, would likely lower both HOMO and LUMO levels to some extent.

These theoretical calculations provide a foundational understanding of the material's potential as a p-type or n-type semiconductor and guide the design of new materials with tailored electronic characteristics for applications in organic electronics. nih.govresearchgate.net

Theoretical Modeling of Molecular Interactions and Morphology

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also significantly on how these molecules interact and arrange themselves in the solid state. Theoretical modeling, including molecular dynamics (MD) simulations, is a powerful tool to investigate these intermolecular interactions and predict the resulting bulk morphology. polimi.itacs.org

For thiophene-based materials, π-π stacking interactions between the aromatic rings are a dominant force driving the self-assembly and crystallization process. researchgate.net Molecular dynamics simulations on poly(3-hexylthiophene) (P3HT), a closely related polymer, have provided detailed insights into its polymorphism and phase transitions. polimi.itacs.orgacs.org These simulations, using specialized force fields, can model the arrangement of the thiophene (B33073) backbones and the interdigitation of the alkyl side chains, which in the case of this compound would be the hexyl groups. The planarity of the thiophene backbone is crucial for efficient charge transport, and steric repulsions can disrupt this planarity, thereby affecting the electronic properties. rsc.org

Theoretical calculations on thiophene dimers have shown that both parallel (sandwich) and perpendicular (T-shaped) geometries are stable, with dispersion forces being the major source of attraction. researchgate.net By applying these modeling techniques to this compound, researchers can predict how the interplay of π-π stacking, steric hindrance from the hexylphenyl group, and potential halogen bonding from the bromine atom will influence the solid-state packing and ultimately the material's charge transport capabilities. nih.govmdpi.com

Prediction of Material Properties and Device Performance

A primary goal of computational modeling in materials science is to predict the properties of new materials and their performance in devices before their synthesis and fabrication, which can significantly accelerate the discovery and development process. nih.govresearchgate.netacs.orgmdpi.com For organic semiconductors like this compound, theoretical methods can forecast key performance metrics.

Charge carrier mobility is a critical property for applications in transistors and solar cells. rsc.org Theoretical models, such as the polaron hopping model, can be used to calculate the rate of charge transfer between adjacent molecules, taking into account factors like electronic coupling (transfer integral) and reorganization energy. rsc.org Studies on various thiophene oligomers have shown that structural fluctuations can significantly impact charge mobility. rsc.org

Furthermore, recent advancements have seen the rise of machine learning (ML) models in predicting the properties of organic semiconductors. mdpi.comcmu.edu By training on large datasets of existing materials, these models can rapidly predict properties like HOMO/LUMO levels and even the power conversion efficiency of solar cells for new candidate molecules. mdpi.comcmu.edu Such in silico screening can efficiently identify promising materials like this compound for specific applications, guiding experimental efforts towards the most promising candidates. nih.govresearchgate.netacs.org

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry is also invaluable for understanding the mechanisms of the chemical reactions used to synthesize complex molecules like this compound. The most common synthetic routes to this type of compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. juniperpublishers.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov

Suzuki Coupling Reaction: The Suzuki coupling typically involves the reaction of an organoboron compound (e.g., a phenylboronic acid) with an organohalide (e.g., a bromothiophene) in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.netnih.govresearchgate.netnih.gov Theoretical studies have elucidated the catalytic cycle, which generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromothiophene, inserting into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

DFT calculations can be used to model the transition states and intermediates of this cycle, providing insights into the reaction kinetics and the factors that influence the yield and selectivity. nih.gov

Stille Coupling Reaction: The Stille coupling reaction is another powerful method for forming C-C bonds, reacting an organotin compound with an organohalide. juniperpublishers.comresearchgate.netuwindsor.cawiley-vch.de The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. Mechanistic studies, both experimental and computational, have shown that the exact pathway can be complex and dependent on the specific reactants, ligands, and reaction conditions. uwindsor.cawiley-vch.de Unprecedented side reactions, such as direct C-H stannylation of thiophene, have been identified through these studies. researchgate.net

By applying these computational approaches to the synthesis of this compound, chemists can optimize reaction conditions, understand potential side products, and develop more efficient and selective synthetic protocols.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromo-5-(4-hexylphenyl)thiophene?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . For example, a brominated thiophene core (e.g., 2,5-dibromo-3-hexylthiophene) can react with 4-hexylphenylboronic acid under palladium catalysis. Key conditions include using Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ as a base, and a 1,4-dioxane/H₂O solvent system at 90°C for 12 hours . Optimization of steric hindrance and ligand choice (e.g., bulky additives like neodecanoic acid) improves regioselectivity and yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ ~7.15–7.39 ppm) and alkyl chains (δ ~1.11–1.41 ppm) confirm substitution patterns .
  • Mass spectrometry (EI-MS) : A molecular ion peak at m/z 298–376 (depending on substituents) validates the molecular weight .
  • UV-Vis spectroscopy : Absorption maxima in the 300–400 nm range indicate π-π* transitions, useful for assessing conjugation .

Q. How can researchers determine the purity of this compound?

Purity is assessed via high-performance liquid chromatography (HPLC) or column chromatography (silica gel with petroleum ether). Melting point analysis (e.g., 73–75°C for related bromothiophenes) and elemental analysis further validate purity .

Advanced Research Questions

Q. How does the 4-hexylphenyl substituent influence the electronic properties of the thiophene core?

The hexylphenyl group introduces steric and electronic effects :

  • Steric hindrance : The bulky substituent directs cross-coupling reactions to specific positions (e.g., α-bromination) .
  • Electron donation : Alkyl chains enhance solubility in organic solvents while minimally affecting the thiophene’s π-conjugation, as shown by DFT calculations .
  • Charge transport : In conjugated polymers, such substituents reduce crystallinity, improving thin-film flexibility in organic electronics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in pharmacological studies (e.g., varying IC₅₀ values for biofilm inhibition) may arise from differences in:

  • Assay conditions : Standardize protocols (e.g., hemolysis assays at 37°C with controlled erythrocyte concentrations) .
  • Structural analogs : Compare activity across derivatives (e.g., 4-iodophenyl vs. 4-hexylphenyl substituents) to identify structure-activity relationships .
  • Computational validation : Use molecular docking (e.g., against PLK1 or NS5B polymerase targets) to rationalize experimental results .

Q. How can direct arylation polymerization (DHAP) be optimized for synthesizing thiophene-based polymers using this monomer?

Key parameters include:

  • Catalyst system : Herrmann–Beller catalyst with P(o-NMe₂Ph)₃ ligand and neodecanoic acid additive for selective α-coupling .
  • Monomer design : Ensure β-positions are sterically protected (e.g., using triisopropylsilyl groups) to prevent undesired β-coupling .
  • Reaction temperature : Maintain 90–110°C to balance reaction rate and selectivity .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s catalytic activity in organic electronics?

  • Reference polymers : Compare with regioregular poly(3-hexylthiophene) (P3HT) to benchmark charge carrier mobility .
  • Device encapsulation : Test thin-film transistors (TFTs) in inert atmospheres to exclude oxygen/water interference .
  • DFT modeling : Validate observed HOMO-LUMO gaps (e.g., ~3.2 eV) against computational predictions .

Q. How to troubleshoot low yields in Suzuki coupling reactions involving this compound?

  • Purge solvents : Ensure anhydrous conditions (e.g., degas 1,4-dioxane with N₂) to prevent catalyst poisoning .
  • Stoichiometry : Use arylboronic acid in slight excess (1.1 eq) to drive reaction completion .
  • Alternative catalysts : Test Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.